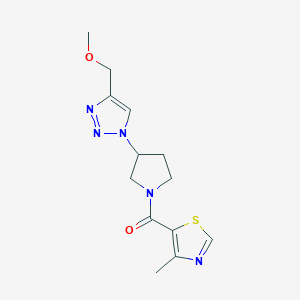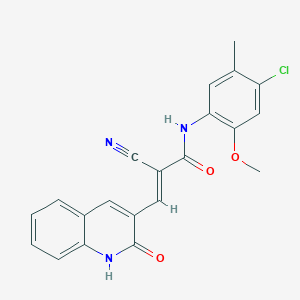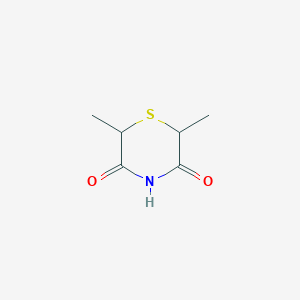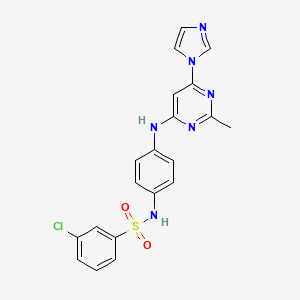![molecular formula C11H9N3O2 B2696208 [3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 892303-79-6](/img/structure/B2696208.png)
[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Analytical Method Development
The compound has been used in the development of analytical methods, particularly in the determination of related substances in biological samples. For instance, solid-phase extraction techniques were applied to analyze U-82217, a related compound, in rat serum, urine, and brain. This methodology demonstrates the compound's utility in pharmacokinetic studies and drug monitoring (Zhong, 1993).
Aldose Reductase Inhibition
One derivative, 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid, showed significant activity as an aldose reductase inhibitor. This enzyme is implicated in diabetic complications, and the compound’s inhibitory effect suggests potential for the treatment of such conditions. Notably, it prevented cataract development in animal models, highlighting its therapeutic potential (La Motta et al., 2008).
Antimicrobial Properties
Derivatives of 1,3,4-oxadiazole, including those related to [3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile, have been evaluated for antimicrobial activities. They demonstrated varying degrees of efficacy against bacterial and fungal pathogens, suggesting their potential as antimicrobial agents (SarveAhrabi et al., 2021).
Anticancer Activity
Some oxadiazole derivatives have been tested for their anticancer properties. These compounds showed promising activity against various human cancer cell lines, indicating the potential for development into anticancer drugs (Yakantham et al., 2019).
Photophysical Studies
The compound and its derivatives have been utilized in photophysical studies, particularly in the development of fluorescent chemosensors. These sensors exhibit selective fluorescence enhancement in the presence of specific metal ions, indicating applications in bioimaging and environmental monitoring (Zhou et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of [3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile are various enzymes that contribute to cancer cell proliferation . These include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to a decrease in cancer cell proliferation .
Biochemical Pathways
The inhibition of these enzymes by this compound affects several biochemical pathways. For instance, the inhibition of thymidylate synthase disrupts DNA synthesis, while the inhibition of HDAC alters gene expression . Similarly, the inhibition of topoisomerase II interferes with DNA replication and transcription, and the inhibition of telomerase affects the length of telomeres .
Pharmacokinetics
It is known that the compound can be analyzed using reverse phase high-performance liquid chromatography (hplc) methods .
Result of Action
The result of the action of this compound is a decrease in cancer cell proliferation . This is due to the disruption of several key biochemical pathways involved in cell growth and division .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances in the environment, such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents . Additionally, the compound’s efficacy and stability can be affected by conditions such as temperature and pH .
Propriétés
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-15-9-4-2-8(3-5-9)11-13-10(6-7-12)16-14-11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNMZLITZQWWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B2696131.png)


![N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2696136.png)
![(E)-N-[(2S)-1-Hydroxypropan-2-YL]-2-phenylethenesulfonamide](/img/structure/B2696137.png)
![1-(3,4-dimethoxybenzyl)-5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2696138.png)

![2-((5-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2696142.png)
![N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methoxybenzamide](/img/structure/B2696143.png)
![5-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2696144.png)
![Methyl 3-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2696147.png)
![6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B2696148.png)